(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol
CAS No.: 61248-77-9
Cat. No.: VC15946947
Molecular Formula: C10H11F3O3
Molecular Weight: 236.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61248-77-9 |
|---|---|
| Molecular Formula | C10H11F3O3 |
| Molecular Weight | 236.19 g/mol |
| IUPAC Name | (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
| Standard InChI | InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1 |
| Standard InChI Key | VLHNLWRHUSZUIU-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound belongs to the class of aryl ether diols, characterized by the formula C₁₀H₁₁F₃O₃ and a molecular weight of 236.19 g/mol . Its IUPAC name, (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol, reflects the following features:
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A propane-1,2-diol backbone with hydroxyl groups at positions 1 and 2.
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A 3-(trifluoromethyl)phenoxy group attached to position 3.
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Chirality at the C2 carbon, designated as the R configuration.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 61248-77-9 | |
| Molecular Formula | C₁₀H₁₁F₃O₃ | |
| Molecular Weight | 236.19 g/mol | |
| IUPAC Name | (2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol | |
| SMILES | C1=CC(=CC(=C1)OCC@@HO)C(F)(F)F | |
| InChIKey | VLHNLWRHUSZUIU-MRVPVSSYSA-N |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of this compound typically involves nucleophilic substitution reactions, where a phenoxide ion displaces a leaving group (e.g., halide) on a propane-1,2-diol derivative. Key steps include:
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Preparation of the Phenolic Component: 3-(Trifluoromethyl)phenol is generated via Friedel-Crafts trifluoromethylation of phenol or direct fluorination of substituted acetophenones.
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Alkylation of Diol Precursors: The phenol reacts with a chiral epoxide (e.g., (R)-glycidol) under basic conditions to form the ether linkage. Stereochemical integrity is preserved through asymmetric catalysis or chiral resolution .
Stereochemical Considerations
The R configuration at C2 arises from the use of enantiomerically pure starting materials or kinetic resolution during synthesis. Computational studies using the Cahn–Ingold–Prelog rules confirm the absolute configuration, which is critical for biological activity .
Physicochemical Properties
Experimental and Computed Data
The compound exhibits a topological polar surface area (PSA) of 49.7 Ų and an XLogP value of 1.4, indicating moderate lipophilicity . Its hydrogen bond donor/acceptor counts (2/6) suggest solubility in polar aprotic solvents like DMSO or ethanol.
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| PSA | 49.7 Ų | Computed |
| XLogP | 1.4 | Computed |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 6 | Computed |
| Rotatable Bonds | 4 | Computed |
Future Directions
Further research should prioritize:
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In vivo pharmacokinetic studies to assess bioavailability.
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Structure-activity relationship (SAR) analyses to optimize potency.
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Scale-up synthesis methods for industrial production.
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